N-(4-chlorophenethyl)-4-((1-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
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Overview
Description
N-(4-chlorophenethyl)-4-((1-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a quinazolinone core, a furan ring, and a benzamide moiety. The presence of these functional groups suggests that the compound may exhibit diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenethyl)-4-((1-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves multi-step organic reactions. One possible synthetic route is as follows:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to yield 2,4-dioxo-1,2-dihydroquinazoline.
Introduction of the Furan Ring: The furan ring can be introduced by reacting furfural with an amine to form a furan-2-ylmethylamine intermediate.
Coupling Reactions: The furan-2-ylmethylamine intermediate can then be coupled with the quinazolinone core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Final Benzamide Formation: The final step involves the reaction of the intermediate with 4-chlorophenethylamine and benzoyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenethyl)-4-((1-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The quinazolinone core can be reduced to form a dihydroquinazoline derivative.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving quinazolinone and furan derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenethyl)-4-((1-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is not fully understood. it is likely to interact with molecular targets such as enzymes or receptors due to its structural features. The quinazolinone core may inhibit specific enzymes, while the furan ring and benzamide moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenethyl)-4-((1-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide: is similar to other quinazolinone derivatives such as:
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C31H27ClN4O5 |
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Molecular Weight |
571.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C31H27ClN4O5/c32-24-13-9-21(10-14-24)15-16-33-29(38)23-11-7-22(8-12-23)19-36-30(39)26-5-1-2-6-27(26)35(31(36)40)20-28(37)34-18-25-4-3-17-41-25/h1-14,17H,15-16,18-20H2,(H,33,38)(H,34,37) |
InChI Key |
MREFRPQOFXQSHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NCC3=CC=CO3)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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